molecular formula C7H7NO2S B034718 2-Methyl-5-nitrobenzenethiol CAS No. 100960-02-9

2-Methyl-5-nitrobenzenethiol

Cat. No.: B034718
CAS No.: 100960-02-9
M. Wt: 169.2 g/mol
InChI Key: PRVMZPCBBFWMAA-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzenethiol (C₇H₇NO₂S) is a substituted benzenethiol featuring a methyl group at the 2-position and a nitro group at the 5-position. The nitro group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, acidity, and reactivity. This compound is primarily utilized in organic synthesis, coordination chemistry, and materials science due to its ability to act as a ligand or intermediate in heterocyclic reactions.

Properties

CAS No.

100960-02-9

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

IUPAC Name

2-methyl-5-nitrobenzenethiol

InChI

InChI=1S/C7H7NO2S/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,11H,1H3

InChI Key

PRVMZPCBBFWMAA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S

Origin of Product

United States

Comparison with Similar Compounds

Research Findings

  • Synthetic Routes: Nitro derivatives require nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄), while chloro analogs are synthesized via Friedel-Crafts chlorination .
  • Thermal Stability : Nitro-substituted thiols exhibit lower thermal stability due to the nitro group’s propensity for decomposition.
  • Spectroscopic Differences: IR spectra of nitro derivatives show strong NO₂ stretching (~1520 cm⁻¹), absent in chloro analogs.

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